N-(6-Methoxypyridin-2-yl)pivalamide
Overview
Description
“N-(6-Methoxypyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-(6-Methoxypyridin-2-yl)pivalamide” can be represented by the SMILES string COc1ncccc1NC(=O)C(C)(C)C
. This indicates that the molecule contains a methoxy group (OCH3) attached to a pyridine ring, which is further connected to a pivalamide group (C©©C=O) via a nitrogen atom .
Physical And Chemical Properties Analysis
“N-(6-Methoxypyridin-2-yl)pivalamide” is a solid substance . It has a molecular weight of 208.26 g/mol . The compound’s InChI code is 1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14)
.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,7-Naphthyridines : N-(6-Methoxypyridin-2-yl)pivalamide is involved in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, which are synthesized from commercially available 3-aminopyridine. This compound serves as a key intermediate in the reaction with organolithiums (Kobayashi et al., 2010).
Formation of Novel Compounds for Cystic Fibrosis Therapy : A specific derivative of N-(6-Methoxypyridin-2-yl)pivalamide demonstrated significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This indicates its potential in developing therapies for cystic fibrosis (Yu et al., 2008).
Unexpected Lithiation Sites : Research on the lithiation of N-(2-methoxybenzyl)pivalamide, a related compound, showed unexpected results regarding the sites of lithiation, indicating the complexity and variability in chemical reactions involving similar structures (Smith, El‐Hiti, & Hegazy, 2009).
Antagonist of the Alpha(v)Beta(3) Receptor : A compound structurally related to N-(6-Methoxypyridin-2-yl)pivalamide was identified as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential for clinical development in the treatment of conditions like osteoporosis (Hutchinson et al., 2003).
Biological Applications and Pharmacological Research
Anti-Atopic Dermatitis Activity : A derivative of N-(6-Methoxypyridin-2-yl)pivalamide exhibited anti–atopic dermatitis activity, showcasing its therapeutic potential in inflammation-related conditions (Song et al., 2014).
Antibacterial Evaluation : The nucleophilic behavior of a related compound towards active electrophilic compounds was studied, and its antibacterial properties were evaluated, indicating its potential use in developing new antibacterial agents (Al-Romaizan, 2019).
Antitumor Activity in Non-Small Cell Lung Cancer : DFX117, a compound structurally related to N-(6-Methoxypyridin-2-yl)pivalamide, was shown to have antitumor activity against non-small cell lung cancer, suggesting the relevance of similar compounds in cancer treatment (Fan et al., 2019).
Cytotoxic and Clastogenic Activities : Studies on the cytotoxicity and photo-enhanced cytotoxicity of 3,6-di-substituted acridines, including derivatives of N-(6-Methoxypyridin-2-yl)pivalamide, revealed potential as candidates for anticancer chemotherapy (Benchabane et al., 2009).
Safety And Hazards
The safety information available for “N-(6-Methoxypyridin-2-yl)pivalamide” indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
properties
IUPAC Name |
N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDXSWGTZESPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590344 | |
Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methoxypyridin-2-yl)pivalamide | |
CAS RN |
851102-40-4 | |
Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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